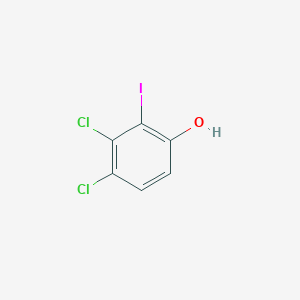

3,4-Dichloro-2-iodophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3Cl2IO |

|---|---|

Molecular Weight |

288.89 g/mol |

IUPAC Name |

3,4-dichloro-2-iodophenol |

InChI |

InChI=1S/C6H3Cl2IO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |

InChI Key |

KZVZAFIOODYVEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)I)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dichloro-2-iodophenol (CAS: 186395-07-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3,4-Dichloro-2-iodophenol (CAS: 186395-07-3), a halogenated phenol of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information, including spectral data from patent literature, and provides predicted physicochemical properties and a detailed, plausible experimental protocol for its synthesis based on established chemical principles. Furthermore, this guide explores the potential role of this compound as a key intermediate in the synthesis of selective Kv1.3 potassium channel blockers, offering insights into its relevance in the development of novel therapeutics for autoimmune diseases and other channelopathies.

Physicochemical and Spectral Properties

Quantitative data for this compound is not extensively reported. The following tables summarize available and predicted data to offer a comprehensive profile of the compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 186395-07-3 | Public Record |

| Molecular Formula | C₆H₃Cl₂IO | Calculated |

| Molecular Weight | 288.90 g/mol | Calculated |

| Appearance | Yellow oil | [1] |

| Boiling Point | Predicted: 285.4 ± 40.0 °C at 760 mmHg | Computational Prediction |

| Density | Predicted: 2.13 ± 0.1 g/cm³ | Computational Prediction |

| Refractive Index | Predicted: 1.67 ± 0.02 | Computational Prediction |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol. | General knowledge of halophenols |

Table 2: Spectral Data

| Spectrum Type | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.36 (d, J = 8.8 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 6.09 (s, 1H) | [1] |

| Mass Spectrometry (Predicted) | The mass spectrum is expected to show a molecular ion peak (M+) at m/z 288, with characteristic isotopic patterns for two chlorine atoms (M+2, M+4). Common fragmentation pathways for halogenated phenols include the loss of CO, CHO, I, and HI. | General knowledge of halophenol mass spectrometry |

| Infrared (IR) Spectroscopy (Predicted) | Expected characteristic peaks: O-H stretch (~3300-3500 cm⁻¹, broad), C-O stretch (~1200-1260 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), and C-I stretch (~500-600 cm⁻¹). | General knowledge of phenol IR spectra |

Experimental Protocols

Synthesis of this compound

While a detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible method can be derived from the brief description in patent literature and general knowledge of electrophilic aromatic substitution reactions, specifically the iodination of phenols. The following protocol is a detailed, hypothetical procedure.

Principle: The synthesis involves the direct iodination of 3,4-dichlorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (iodine) to the ortho and para positions. As the para position is blocked by a chlorine atom, iodination is expected to occur at the available ortho position (C2).

Materials:

-

3,4-Dichlorophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. To this solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Role in Drug Development: Kv1.3 Potassium Channel Blockers

This compound has been identified as a key intermediate in the synthesis of selective blockers of the Kv1.3 voltage-gated potassium channel. These channels are predominantly expressed on the plasma membrane of T-lymphocytes and are crucial for regulating T-cell activation and proliferation.

The Kv1.3 Signaling Pathway in T-Cell Activation

The activation of T-cells is a critical event in the adaptive immune response. Upon antigen presentation, a signaling cascade is initiated, leading to the opening of Ca²⁺ release-activated Ca²⁺ (CRAC) channels and an influx of calcium ions. This sustained increase in intracellular calcium is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn promotes the expression of genes required for T-cell proliferation and cytokine production.

The Kv1.3 channel plays a vital role in maintaining the negative membrane potential required for this sustained calcium influx. By extruding potassium ions, Kv1.3 hyperpolarizes the cell membrane, providing the electrochemical driving force for calcium entry through CRAC channels.

Signaling Pathway Diagram:

Caption: Simplified Kv1.3 signaling pathway in T-cell activation.

Therapeutic Potential of Kv1.3 Blockers

Given the critical role of Kv1.3 in T-cell activation, selective blockers of this channel are being investigated as potential therapeutics for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. By inhibiting Kv1.3, these compounds can suppress the aberrant T-cell responses that drive these conditions, without causing broad immunosuppression. The use of this compound as a building block for these inhibitors highlights its importance in medicinal chemistry.

Safety and Handling

As with all halogenated phenols, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds are known to be harmful if swallowed, and can cause skin and eye irritation.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. The data presented in this guide, including its known ¹H NMR spectrum, predicted physicochemical properties, and a detailed hypothetical synthesis protocol, provides a solid foundation for researchers working with this compound. Its role as a precursor to selective Kv1.3 potassium channel blockers underscores its significance in the ongoing development of novel immunomodulatory therapies. Further experimental investigation into the properties and reactivity of this compound is warranted to fully realize its potential in synthetic and medicinal chemistry.

References

physical and chemical properties of 3,4-Dichloro-2-iodophenol

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and potential biological significance of 3,4-dichloro-2-iodophenol, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a halogenated aromatic compound. Its structure consists of a phenol ring substituted with two chlorine atoms at positions 3 and 4, and an iodine atom at position 2.

Table 1: Estimated Physical and Chemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₆H₃Cl₂IO | - |

| Molecular Weight | 288.90 g/mol | - |

| Appearance | Predicted to be a solid at room temperature. | Based on similar polychlorinated and iodinated phenols which are typically solids. |

| Melting Point | Estimated in the range of 70-100 °C. | Interpolated from the melting points of 3,4-dichlorophenol (65-68 °C), 2-iodophenol (40-43 °C), and 2,6-dichloro-4-iodophenol (91-92 °C).[1] |

| Boiling Point | Predicted to be >250 °C at atmospheric pressure. | Extrapolated from the boiling points of 3,4-dichlorophenol (253 °C) and other halogenated phenols. |

| pKa | Estimated to be in the range of 7-8. | The presence of electron-withdrawing halogens will increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10), similar to other dichlorophenols. |

| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, ether, and chlorinated solvents. | Based on the general solubility of halogenated phenols. |

| LogP | Estimated to be > 3.5. | The addition of an iodine atom to dichlorophenol is expected to significantly increase its lipophilicity. |

Proposed Synthesis

A plausible synthetic route for this compound is the direct electrophilic iodination of 3,4-dichlorophenol. The hydroxyl group is a strong activating group, directing ortho- and para-substitution. Since the para-position (position 4 relative to the hydroxyl group, which is position 1) is already chlorinated, the incoming electrophile will be directed to the ortho-positions (2 and 6). Position 2 is sterically less hindered than position 6, which is flanked by a chlorine atom.

Experimental Protocol: Iodination of 3,4-Dichlorophenol

This protocol is a general method adapted from procedures for the iodination of other substituted phenols.

Materials:

-

3,4-Dichlorophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: A proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Features for this compound

| Technique | Predicted Features |

| ¹H NMR | - A broad singlet for the phenolic proton (-OH), with its chemical shift dependent on the solvent and concentration. - Two doublets in the aromatic region, corresponding to the two aromatic protons. The proton at position 5 will likely be a doublet, and the proton at position 6 will be a doublet, with a small coupling constant between them. |

| ¹³C NMR | - Six distinct signals in the aromatic region. - The carbon bearing the hydroxyl group (C1) will be in the range of 150-160 ppm. - The carbon bearing the iodine (C2) will be significantly shifted upfield compared to an unsubstituted carbon, likely in the range of 85-95 ppm. - The carbons bearing the chlorine atoms (C3 and C4) will be in the range of 120-135 ppm. - The remaining two carbons (C5 and C6) will be in the aromatic region. |

| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-O stretching band around 1200-1260 cm⁻¹. - C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. - C-Cl stretching bands in the 600-800 cm⁻¹ region. - C-I stretching band, which is typically weak and found at lower wavenumbers (<600 cm⁻¹). |

| Mass Spectrometry | - A prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). - Fragmentation may involve the loss of iodine, chlorine, and the hydroxyl group. |

Potential Biological Activity and Toxicology

Direct studies on the biological activity of this compound are not available. However, based on the known toxicology of related compounds, some predictions can be made.

-

Toxicity: Chlorophenols and iodophenols are generally considered to be toxic.[2][3] They can act as uncouplers of oxidative phosphorylation and may have effects on the liver and nervous system.[4] The presence of multiple halogen substituents is likely to enhance the toxicity and persistence of the compound in the environment.

-

Antimicrobial Activity: Many halogenated phenols exhibit antimicrobial properties. It is plausible that this compound could have antibacterial or antifungal activity.

-

Drug Development: Halogenated phenols are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[5] The specific substitution pattern of this compound could make it a useful building block in medicinal chemistry.

Given the predicted toxicological profile, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

While specific experimental data on this compound is lacking, this guide provides a scientifically grounded prediction of its properties, a viable synthetic approach, and an overview of its potential biological relevance based on the known characteristics of analogous compounds. Further experimental investigation is necessary to validate these predictions and fully characterize this compound for its potential applications in research and development.

References

- 1. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Dichlorophenol - Wikipedia [en.wikipedia.org]

3,4-Dichloro-2-iodophenol molecular formula and weight

An In-depth Technical Guide to 3,4-Dichloro-2-iodophenol

This guide provides comprehensive information on the molecular properties, analytical methodologies, and a representative synthetic workflow for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The chemical structure of this compound consists of a phenol ring substituted with two chlorine atoms at the 3rd and 4th positions and an iodine atom at the 2nd position. Based on this structure, the molecular formula and weight have been determined.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂IO |

| Molecular Weight | 288.9 g/mol |

Representative Experimental Protocols

Synthesis of Halogenated Phenols

A common method for the synthesis of iodophenols involves the diazotization of the corresponding aminophenol. For instance, 4-iodophenol can be prepared from 4-aminophenol via a diazonium salt[1]. Another approach involves the direct iodination of a phenol derivative. For example, o-iodophenol can be synthesized from an alcoholic solution of phenol and iodine in the presence of mercuric oxide[2]. The synthesis of 2-iodophenol has also been achieved by reacting phenol with iodine and hydrogen peroxide in water[3].

A plausible synthetic route for this compound could involve the direct iodination of 3,4-Dichlorophenol. The reaction conditions would need to be optimized to favor iodination at the 2-position.

General Iodination Protocol:

-

Dissolve the starting phenol (e.g., 3,4-Dichlorophenol) in a suitable solvent.

-

Add the iodinating agent (e.g., iodine monochloride, N-iodosuccinimide, or iodine with an oxidizing agent) to the solution.

-

Stir the reaction mixture at a controlled temperature for a specified duration.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product. This typically involves extraction with an organic solvent and washing with aqueous solutions to remove unreacted reagents and byproducts[3].

-

Purify the crude product using techniques like column chromatography or recrystallization to obtain the pure this compound[3].

Analytical Methods for Halogenated Phenols

The analysis of halogenated phenols is crucial for identification, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC Analysis:

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase[4].

-

Instrumentation: A liquid chromatograph equipped with a UV diode array detector is typically used[4].

-

Procedure:

-

Prepare standard solutions of the analyte at known concentrations.

-

Inject the standards and the sample solution into the HPLC system.

-

Elute the compounds using a suitable mobile phase gradient.

-

Detect the compounds based on their UV absorbance at a specific wavelength (e.g., 254 nm)[4].

-

Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.

-

GC-MS Analysis:

-

Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase, and the MS detector identifies and quantifies them based on their mass-to-charge ratio[5].

-

Procedure:

-

For less volatile phenols, derivatization may be necessary to increase their volatility[5].

-

Inject the sample into the GC, where it is vaporized and carried through a capillary column by an inert gas.

-

The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fingerprint for compound identification.

-

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a halogenated phenol, which can be adapted for this compound.

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to Dichloro-iodophenols for Researchers and Drug Development Professionals

A Technical Whitepaper on the Synthesis, Properties, and Potential Biological Significance of Dichloro-iodophenols, with a Focus on 2,6-Dichloro-4-iodophenol as a Case Study.

Introduction

The IUPAC name 3,4-Dichloro-2-iodophenol describes a specific isomer of a halogenated phenol. According to the standard rules of chemical nomenclature, the hydroxyl group is at position 1 of the phenol ring, and the substituents are placed accordingly. While the name is structurally unambiguous, a thorough review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular isomer. It is not listed in major chemical catalogs, and its synthesis and properties are not well-documented.

This guide will, therefore, provide a comprehensive overview of a closely related and well-characterized isomer, 2,6-Dichloro-4-iodophenol , as a representative example of a dichloro-iodinated phenol. This technical paper will delve into its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological activities of this class of compounds, which are of interest to researchers in medicinal chemistry and drug development.

Chemical Properties and Data

The physicochemical properties of 2,6-Dichloro-4-iodophenol (CAS No: 34074-22-1) are summarized in the table below. This data is essential for its application in experimental research and as a building block in organic synthesis.

| Property | Value | Reference |

| IUPAC Name | 2,6-dichloro-4-iodophenol | [1] |

| CAS Number | 34074-22-1 | [1] |

| Molecular Formula | C₆H₃Cl₂IO | [1] |

| Molecular Weight | 288.9 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 91-92 °C | [3] |

| Boiling Point | 278.2 ± 40.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C, protect from light | [2] |

Experimental Protocols

Synthesis of 2,6-Dichloro-4-iodophenol

A common method for the synthesis of 2,6-Dichloro-4-iodophenol is the electrophilic iodination of 2,6-dichlorophenol using N-iodosuccinimide (NIS) as the iodinating agent.[3]

Materials:

-

2,6-dichlorophenol

-

N-iodosuccinimide (NIS)

-

Methanol

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichlorophenol (1.00 equivalent) in methanol.

-

Add N-iodosuccinimide (2.00 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated saline solution (3 times).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography, using petroleum ether as the eluent, to yield 2,6-dichloro-4-iodophenol as a yellow solid.[3]

Characterization: The structure and purity of the synthesized 2,6-dichloro-4-iodophenol can be confirmed by spectroscopic methods. For instance, the 1H-NMR spectrum in CDCl₃ is expected to show a singlet for the phenolic proton and a singlet for the two aromatic protons.[3]

Visualizations

Proposed Synthetic Workflow for this compound

While not explicitly documented, a plausible synthetic route to the titular this compound would involve the regioselective iodination of 3,4-dichlorophenol. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Proposed synthesis of this compound.

Potential Biological Signaling Pathway

Halogenated phenols have been investigated for a variety of biological activities, including antimicrobial, antioxidant, and anticancer effects.[4][5] A potential mechanism of action for a cytotoxic halogenated phenol could involve the induction of apoptosis through the activation of caspase signaling pathways.

Caption: Hypothetical apoptotic signaling pathway.

Discussion of Biological Activity

The biological action of chlorophenols is known to increase with the degree of chlorination, often shifting from a convulsant action to effects characteristic of metabolic uncouplers, similar to dinitrophenol.[6] The introduction of an iodine atom to the dichlorophenol scaffold can further modulate this activity. Halogenated marine natural products, including bromophenols and other iodinated compounds, have demonstrated a wide range of potent biological effects such as antibacterial, antifungal, antiviral, and antitumor activities.[4]

The presence of halogen substituents can enhance the lipophilicity of the phenol, potentially improving its ability to cross cell membranes. Furthermore, the iodine atom in dichloro-iodophenols can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. These features make this class of compounds interesting candidates for further investigation in drug discovery programs.

Conclusion

References

- 1. 2,6-Dichloro-4-iodophenol 95% | CAS: 34074-22-1 | AChemBlock [achemblock.com]

- 2. 2,6-Dichloro-4-iodophenol [myskinrecipes.com]

- 3. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

SMILES and InChIKey for 3,4-Dichloro-2-iodophenol

A comprehensive analysis of the chemical identifiers for 3,4-Dichloro-2-iodophenol reveals a notable scarcity of information in prominent chemical databases. Extensive searches for this specific isomer did not yield established SMILES and InChIKey codes, suggesting it is a compound that is not widely synthesized or characterized.

In contrast, significant data is available for related isomers, particularly 2,4-Dichloro-6-iodophenol and 4-Chloro-2-iodophenol. For researchers, scientists, and drug development professionals interested in the broader class of chlorinated and iodinated phenols, the data presented for these isomers may offer valuable insights.

Alternative Isomer: 2,4-Dichloro-6-iodophenol

This section provides a detailed overview of the available data for the alternative isomer, 2,4-Dichloro-6-iodophenol.

Chemical Identification and Properties

A summary of the key chemical identifiers and computed properties for 2,4-Dichloro-6-iodophenol is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-6-iodophenol | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1Cl)O)I)Cl | PubChem[1] |

| InChIKey | UMDKVOOEGYNMEB-UHFFFAOYSA-N | PubChem[1] |

| Molecular Formula | C6H3Cl2IO | PubChem[1] |

| Molecular Weight | 288.89 g/mol | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

Experimental Protocols

While specific experimental protocols for this compound are not available, methods for the synthesis of related iodophenols can provide a foundational understanding for potential synthetic routes.

General Synthesis of Iodophenols:

A common method for the synthesis of iodophenols involves the diazotization of aminophenols followed by a Sandmeyer-type reaction with potassium iodide. For example, the synthesis of p-iodophenol is achieved by dissolving p-aminophenol in a mixture of ice, water, and sulfuric acid. A solution of sodium nitrite is then added to form the diazonium salt. This solution is subsequently poured into a solution of potassium iodide, and upon gentle warming, the iodophenol is formed and can be extracted.[2]

Another approach involves the direct iodination of phenols using iodine and an oxidizing agent. For instance, the synthesis of 2-iodophenol can be achieved by reacting phenol with iodine and hydrogen peroxide in water.[3]

A general logical workflow for the synthesis of an iodophenol via diazotization is depicted below.

Biological Activity

The biological activities of halogenated phenols are of significant interest to researchers in drug development. While no specific signaling pathways involving this compound have been documented, studies on related compounds provide insights into their potential biological roles.

Halophenols have been investigated for a range of biological activities, including their potential as protein tyrosine kinase (PTK) inhibitors and their ability to inhibit vascular smooth muscle cell (VSMC) proliferation.[4] Some marine-derived phenolic compounds, including bromophenols, have demonstrated potent anticancer activities.[5] The introduction of halogen atoms, such as iodine, can influence the biological properties of phenolic compounds.

The general mechanism of action for many phenolic compounds involves their antioxidant properties and their ability to interact with various cellular signaling pathways. A simplified diagram illustrating the potential interaction of a hypothetical bioactive phenol with a generic signaling pathway is shown below.

References

- 1. 2,4-Dichloro-6-iodophenol | C6H3Cl2IO | CID 4559010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Potential Research Areas for Halogenated Phenols: A Technical Guide for Drug Discovery Professionals

Introduction

Halogenated phenols, organic compounds featuring one or more halogen atoms on a phenol ring, are a versatile class of molecules with significant potential in drug discovery and development. Their unique physicochemical properties, imparted by the presence of halogens, lead to a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of promising research avenues for halogenated phenols, focusing on their antimicrobial and enzyme-inhibitory properties. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents. This document outlines key research areas, presents quantitative biological data, details relevant experimental protocols, and visualizes important pathways and workflows.

Antimicrobial Activity of Halogenated Phenols

A significant body of research highlights the potent antimicrobial effects of halogenated phenols against a range of pathogens, including antibiotic-resistant strains.[3] This makes them a compelling area of investigation in the search for new anti-infective agents.

Antibacterial and Antibiofilm Potential

Halogenated phenols have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[3] Of particular interest is their ability to inhibit biofilm formation, a key virulence factor contributing to persistent infections and antibiotic resistance.

Table 1: Antibacterial and Antibiofilm Activity of Selected Halogenated Phenols

| Compound | Target Organism | Activity Type | MIC (µg/mL) | Reference |

| 2,4,6-Triiodophenol | Staphylococcus aureus | Biofilm Inhibition | 5 | [4] |

| 2,4,6-Triiodophenol | Methicillin-resistant S. aureus (MRSA) MW2 | Biofilm Inhibition | - | [4] |

| 2,4,6-Triiodophenol | Vibrio parahaemolyticus | Biofilm Inhibition | - | [4] |

| 2,4,6-Triiodophenol | Uropathogenic Escherichia coli (UPEC) | Biofilm Inhibition | - | [4] |

| Laurinterol | Methicillin-resistant S. aureus (MRSA) | Bactericidal | 3.13 | [3] |

| Allolaurinterol | Methicillin-resistant S. aureus (MRSA) | Bactericidal | 3.13 | [3] |

| Laurinterol | Vancomycin-susceptible Enterococcus | Bactericidal | 3.13 | [3] |

| Allolaurinterol | Vancomycin-susceptible Enterococcus | Bactericidal | 6.25 | [3] |

Antifungal Activity

Certain halogenated phenols also exhibit promising antifungal properties. For instance, brominated phenols derived from marine organisms have shown activity against clinically relevant fungi like Candida albicans. Further exploration of diverse halogenation patterns and phenol scaffolds could lead to the discovery of novel antifungal agents.

Enzyme Inhibition by Halogenated Phenols

The ability of halogenated phenols to interact with and inhibit the activity of various enzymes makes them attractive candidates for the development of targeted therapeutics.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Halogenated phenols have been investigated as tyrosinase inhibitors. The specific halogen, its position on the phenol ring, and the overall structure of the molecule influence the inhibitory potency.

Alkaline Phosphatase Inhibition

Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their dysregulation is associated with several diseases. Some halogenated compounds have shown inhibitory activity against these enzymes, suggesting a potential therapeutic application.

Table 2: Enzyme Inhibition Data for Selected Halogenated Phenols

| Compound | Enzyme Target | Inhibition Type | IC50 | Reference |

| p-Bromophenol | Alkaline Phosphatase | - | - | [5] |

| Halogenated Pyrazolo-oxothiazolidines | Calf Intestinal Alkaline Phosphatase | Non-competitive | 0.045–2.987 µM | [6] |

Note: More quantitative data on the inhibition of various enzymes by a wider range of halogenated phenols is a key area for future research.

Signaling Pathway Modulation: The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is implicated in various diseases, most notably cancer. Polyphenolic compounds have been shown to modulate this pathway, making halogenated phenols intriguing candidates for investigation as potential cancer therapeutics.[7]

Caption: MAPK Signaling Pathway and Potential Inhibition by Halogenated Phenols.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of halogenated phenols.

Synthesis of a Representative Halogenated Phenol: p-Bromophenol

This protocol is adapted from a standard organic synthesis procedure.[4]

Materials:

-

Phenol

-

Carbon disulfide

-

Bromine

-

5 L round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Calcium chloride tube

-

Ice bath

-

Distillation apparatus

-

Claisen flask

Procedure:

-

Dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide in a 5 L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel.

-

Attach a calcium chloride tube to the top of the condenser and lead a tube from it to a beaker containing ice and water to absorb the evolved hydrogen bromide.

-

Place a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide in the separatory funnel.

-

Cool the reaction flask to below 5°C using an ice-salt bath.

-

Start stirring and add the bromine solution dropwise over approximately two hours, maintaining the temperature below 5°C.

-

After the addition is complete, disconnect the flask and set up for downward distillation.

-

Distill off the carbon disulfide.

-

Slowly distill the residual liquid under reduced pressure using a good fractionating column and a modified Claisen flask to prevent contamination of the distillate.

-

Collect the p-bromophenol fraction boiling at 145–150°C / 25–30 mm Hg.

Determination of Antibacterial Activity: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth)

-

Halogenated phenol stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile broth

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the halogenated phenol stock solution in sterile broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the halogenated phenol that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Enzyme Inhibition Assay: Tyrosinase Inhibition

This protocol describes a common method for assessing the tyrosinase inhibitory activity of a compound.[3][9]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Halogenated phenol test solution

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the halogenated phenol test solution in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution and the halogenated phenol test solution to the wells.

-

Include a control with the enzyme and buffer but no inhibitor.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Research Workflows

Efficient workflows are critical for the successful discovery and development of new drugs from natural or synthetic sources.

High-Throughput Screening (HTS) Workflow for Halogenated Phenols

Caption: A typical workflow for high-throughput screening of halogenated phenols.

Logical Workflow for Natural Product-Inspired Drug Discovery

Caption: A logical workflow for drug discovery inspired by natural halogenated phenols.

Future Directions and Conclusion

The exploration of halogenated phenols represents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

-

Expanding the Chemical Diversity: Synthesizing and screening a wider array of halogenated phenols with diverse substitution patterns and core scaffolds.

-

Investigating Mechanisms of Action: Elucidating the precise molecular targets and signaling pathways affected by bioactive halogenated phenols.

-

In Vivo Studies: Progressing promising candidates from in vitro assays to in vivo models to assess their efficacy and safety profiles.

-

Addressing Toxicity Concerns: Systematically evaluating the potential toxicity of halogenated phenols to guide the development of safer drug candidates.

References

- 1. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. L-Phenylalanine inhibition of human alkaline phosphatases with p-nitrophenyl phosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

The Iodo Group in Dichlorinated Phenols: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the iodo group in dichlorinated phenols, a class of compounds with significant potential in organic synthesis and drug discovery. The presence of both electron-withdrawing chlorine atoms and a highly reactive iodine atom on a phenolic scaffold creates a versatile platform for a variety of chemical transformations. This document provides a comprehensive overview of the key reactions, including detailed experimental protocols, quantitative data, and mechanistic insights, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction

Dichlorinated iodophenols are aromatic compounds featuring a hydroxyl group, two chlorine atoms, and one iodine atom attached to a benzene ring. The interplay of the electronic effects of these substituents governs the reactivity of the molecule. The chlorine atoms, being electron-withdrawing, activate the aromatic ring towards nucleophilic attack and influence the regioselectivity of certain reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group in a variety of cross-coupling and substitution reactions. This inherent reactivity makes dichlorinated iodophenols valuable intermediates for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

This guide will focus on the principal reactions involving the iodo group in dichlorinated phenols: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution, and other notable transformations.

Synthesis of Dichlorinated Iodophenols

The preparation of dichlorinated iodophenols typically involves the direct iodination of a corresponding dichlorophenol. A common and effective method for the synthesis of 2,6-dichloro-4-iodophenol is the reaction of 2,6-dichlorophenol with N-iodosuccinimide (NIS) in methanol.[1]

Experimental Protocol: Synthesis of 2,6-Dichloro-4-iodophenol[1]

To a solution of 2,6-dichlorophenol (10 g, 61.35 mmol) in methanol (100 mL), N-iodosuccinimide (27.6 g, 122.7 mmol, 2.00 eq.) is added. The mixture is stirred at room temperature for 1 hour. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is redissolved in ethyl acetate (50 mL) and washed with saturated saline solution (3 x 30 mL). The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography using petroleum ether as the eluent to yield 2,6-dichloro-4-iodophenol as a yellow solid.

Yield: 10.5 g (59%)[1] ¹H-NMR (300 MHz, CDCl₃): δ 9.83 (s, 1H), 7.27 (s, 2H) ppm.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group in dichlorinated phenols serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The high reactivity of the C-I bond often allows for selective reaction at the iodinated position in the presence of the chloro substituents.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[3] While specific examples with dichlorinated iodophenols are not abundant in the cited literature, general protocols for aryl iodides are well-established and can be adapted.

General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Halides:

In a reaction vessel, the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is worked up by extraction and the product is purified by column chromatography.

| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Iodide (general) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | 70-95 | [3] |

| 2-Iodocycloenone | Arylboronic acid | 10% Pd/C | Na₂CO₃ | DME/H₂O | 25 | 1-3 | 85-98 | [4] |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[5] The high reactivity of the C-I bond in dichlorinated iodophenols makes them suitable substrates for this transformation.

General Experimental Protocol for Sonogashira Coupling of Aryl Halides: [6]

To a solution of the aryl halide (1.0 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) salt (e.g., CuI, 0.025-0.1 equiv), and a base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated until completion. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.

| Aryl Halide Substrate | Alkyne Partner | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Iodide (general) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT | 3 | 89 | [6] |

| Aryl Iodide (general) | Propargyl alcohol | PdCl₂ | CuI | Et₃N | Methanol | RT | 6 | High | [7] |

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[8][9] This reaction is particularly valuable for constructing arylamine moieties in drug candidates. Although aryl iodides can be challenging substrates due to potential catalyst inhibition by the generated iodide, appropriate ligand selection can overcome this issue.[9][10]

General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Halides: [11]

In a glovebox or under an inert atmosphere, the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.1 equiv), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv) are combined in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is filtered, and the product is isolated by extraction and purified by chromatography.

| Aryl Halide Substrate | Amine Partner | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Halide (general) | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | 75-95 | [8] |

| Aryl Halide (general) | Primary/Secondary Amine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 80-98 | [12] |

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl iodides compared to aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) of the iodo group can occur in dichlorinated phenols, particularly if the ring is further activated by other electron-withdrawing groups or under specific reaction conditions. The substitution of an iodo group by a nucleophile typically proceeds through a Meisenheimer complex intermediate.[13][14] The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to the reactivity of the iodo group in dichlorinated phenols.

Caption: General workflow for the synthesis and subsequent cross-coupling reaction of a dichlorinated iodophenol.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The iodo group in dichlorinated phenols is a key functional group that enables a wide range of synthetic transformations. Its high reactivity in palladium-catalyzed cross-coupling reactions, coupled with the electronic influence of the chloro substituents, makes these compounds highly valuable building blocks in modern organic synthesis. This guide has provided an overview of the primary reactions, along with representative experimental protocols and quantitative data, to aid researchers and drug development professionals in harnessing the synthetic potential of this important class of molecules. Further exploration of the reactivity of dichlorinated iodophenols is likely to uncover new and innovative applications in the development of novel chemical entities.

References

- 1. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Sonogashira cross-coupling reaction of organotellurium dichlorides with terminal alkynes [ouci.dntb.gov.ua]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic Substitution Sites on 3,4-Dichloro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the regioselectivity of electrophilic aromatic substitution (EAS) on 3,4-dichloro-2-iodophenol. The directing effects of the hydroxyl, chloro, and iodo substituents are examined to predict the most probable sites for electrophilic attack. This document synthesizes information on substituent effects and steric considerations to offer a comprehensive understanding for professionals in chemical research and drug development.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring.[1] The regioselectivity of this reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[1] Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.[2][3][4]

-

Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions.[5][6][7]

-

Deactivating groups withdraw electron density from the aromatic ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position.[5][8] Halogens are a notable exception, being deactivating yet ortho-, para-directing.[8][9][10]

Analysis of Substituents on this compound

The electrophilic substitution sites on this compound are determined by the interplay of the directing effects of the four substituents: a hydroxyl group, two chloro groups, and an iodo group.

Hydroxyl Group (-OH)

The hydroxyl group is a powerful activating group.[11][12] Through its strong +R (resonance) effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This significantly increases the ring's reactivity towards electrophiles and strongly directs incoming substituents to these positions.[13][14]

Chloro (-Cl) and Iodo (-I) Groups

Halogens, including chlorine and iodine, are deactivating groups due to their strong -I (inductive) effect, which withdraws electron density from the ring.[7][9] However, they also possess a +R (resonance) effect due to their lone pairs of electrons, which donates electron density to the ortho and para positions.[9] While the inductive effect outweighs the resonance effect, making them deactivators, the resonance effect still directs incoming electrophiles to the ortho and para positions.[8][10][15]

Predicting the Electrophilic Substitution Sites

In a polysubstituted benzene ring, the directing effect of the strongest activating group typically governs the position of substitution.[5] In the case of this compound, the hydroxyl group is the most powerful activating group and will therefore be the primary director of electrophilic attack.

The available positions on the this compound ring are C5 and C6.

-

Position C6: This position is ortho to the hydroxyl group.

-

Position C5: This position is meta to the hydroxyl group.

Considering the strong ortho-, para-directing nature of the hydroxyl group, electrophilic substitution is overwhelmingly favored at the positions ortho and para to it. The para position is already occupied by a chloro group. The two ortho positions are C2 and C6. The C2 position is blocked by an iodo group. Therefore, the most probable site for electrophilic substitution is the C6 position .

The chloro and iodo groups, being ortho-, para-directors themselves, will also influence the regioselectivity. The C6 position is ortho to the chloro group at C4 and meta to the chloro group at C3 and the iodo group at C2. The directing effects of the halogens are weaker than that of the hydroxyl group.

Steric hindrance can also play a role. The C6 position is adjacent to the relatively small hydroxyl group, making it sterically accessible.

Caption: Directing effects on this compound.

Experimental Considerations

While theoretical analysis strongly points to the C6 position as the primary site for electrophilic substitution, experimental verification is crucial. The actual outcome of a reaction can be influenced by the specific electrophile used, reaction conditions (temperature, solvent), and the potential for unexpected rearrangements.

Table 1: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Classification | Directing Preference |

| -OH | 1 | Strong +R, weak -I | Strong Activator | Ortho, Para |

| -I | 2 | Weak +R, strong -I | Deactivator | Ortho, Para |

| -Cl | 3 | Weak +R, strong -I | Deactivator | Ortho, Para |

| -Cl | 4 | Weak +R, strong -I | Deactivator | Ortho, Para |

Conclusion

Based on the established principles of electrophilic aromatic substitution, the primary site for electrophilic attack on this compound is predicted to be the C6 position . This is due to the powerful activating and ortho-, para-directing effect of the hydroxyl group, which overrides the deactivating and directing effects of the halogen substituents. Steric factors also favor substitution at this position. This analysis provides a solid theoretical framework for researchers and professionals engaged in the synthesis and modification of this and similar halogenated phenolic compounds.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 4. leah4sci.com [leah4sci.com]

- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 6. Activating and deactivating group | PPTX [slideshare.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. google.com [google.com]

- 9. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]

- 13. byjus.com [byjus.com]

- 14. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Biological Activity of Chlorinated and Iodinated Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of chlorinated and iodinated phenols, classes of halogenated aromatic compounds with significant industrial and pharmaceutical relevance. The document details their diverse effects, including antimicrobial, antifungal, antiviral, and cytotoxic properties, with a focus on their underlying mechanisms of action. Quantitative data from various bioassays are systematically presented to allow for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further research. Furthermore, this guide includes visualizations of critical signaling pathways affected by these compounds, offering a deeper understanding of their molecular interactions within biological systems.

Introduction

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry with a vast array of applications. The introduction of halogen atoms, such as chlorine and iodine, onto the phenolic ring dramatically alters their physicochemical properties, leading to a wide spectrum of biological activities. Chlorinated phenols have a long history of use as biocides, disinfectants, and wood preservatives, but their environmental persistence and toxicity are of significant concern. Iodinated phenols, while less studied, are gaining interest due to their potential as antiseptics, disinfectants, and therapeutic agents. This guide aims to provide a detailed technical examination of the biological activities of these two classes of compounds, offering valuable insights for researchers and professionals in drug development and environmental science.

Biological Activities of Chlorinated Phenols

Chlorinated phenols exhibit a broad range of biological effects, largely dictated by the number and position of chlorine atoms on the phenol ring. Generally, an increase in chlorination is associated with increased toxicity.

Antimicrobial Activity

Chlorinated phenols are well-known for their potent antibacterial and antifungal properties. They have been historically used as disinfectants and preservatives in various industries. Their mechanism of antimicrobial action is primarily attributed to the disruption of microbial membranes and the uncoupling of oxidative phosphorylation, which depletes the cell's energy supply.

Antifungal Activity

Several chlorinated phenols, particularly pentachlorophenol (PCP), have been extensively used as fungicides. Their efficacy varies depending on the fungal species and the specific chlorinated phenol derivative. For instance, the fungicidal activity of pentachlorophenol and its derivatives has been tested against a variety of fungi, with some derivatives showing increased activity against specific strains[1].

Cytotoxicity and Apoptotic Effects

The cytotoxicity of chlorinated phenols is a significant aspect of their biological profile. Studies have shown that these compounds can induce cell death through both apoptosis and necrosis. The underlying mechanisms often involve the generation of oxidative stress and the induction of endoplasmic reticulum (ER) stress.

For example, 2,4,6-trichlorophenol (2,4,6-TCP) has been shown to induce oxidative stress, ER stress, and apoptosis in mouse embryonic fibroblasts[2]. This process involves the upregulation of stress-related proteins and alterations in the mitochondrial membrane potential, leading to the activation of the mitochondrial apoptotic pathway[2]. Specifically, an increased Bax/Bcl-2 ratio and caspase-3 activation are observed[2]. Phenol and various chlorinated phenols have also been demonstrated to induce eryptosis, a form of apoptosis in red blood cells, through mechanisms involving an increase in cytosolic calcium ions and the activation of caspase-3 and calpain. Pentachlorophenol was found to be the most potent inducer of these changes.

Biological Activities of Iodinated Phenols

The biological activities of iodinated phenols are less extensively documented compared to their chlorinated counterparts. However, emerging research indicates their potential in various applications.

Antimicrobial and Antifungal Activity

Iodinated phenols have demonstrated antimicrobial properties. For instance, 4-iodophenol is known to have antimicrobial activity and is used in the development of pharmaceuticals and disinfectants[3]. 2-Iodophenol also exhibits antifungal activity[4]. However, a comprehensive set of quantitative data, such as Minimum Inhibitory Concentrations (MICs) across a wide range of microorganisms, is not as readily available as for chlorinated phenols.

Antiviral Activity

While research on the antiviral properties of specific iodinated phenols is limited, iodine-containing compounds, in general, have shown antiviral efficacy. For instance, an iodine complex has demonstrated in vitro activity against SARS-CoV-2. The proposed mechanism involves the disruption of viral structural proteins.

Cytotoxicity and Apoptotic Effects

Certain iodinated phenols have shown significant cytotoxic and pro-apoptotic effects, particularly against cancer cell lines. 2,4,6-Triiodophenol and its derivatives have been found to induce caspase-independent cell death in leukemia cells[5]. This apoptotic pathway is mediated by mitochondrial mechanisms, including the release of cytochrome c and the dissipation of the mitochondrial membrane potential[5]. The process is also associated with the production of reactive oxygen species and is inhibited by the Myc proto-oncogene[5].

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of selected chlorinated and iodinated phenols.

Table 1: Antimicrobial Activity (MIC in µg/mL)

| Compound | E. coli | S. aureus | P. aeruginosa | E. faecalis | Reference |

| Dichlorophen | 103 (mM) | - | - | - | [6] |

| Paramonochlorophenol | 46.67 | 213.33 | 213.33 | 213.33 | [7] |

Note: Data for dichlorophen is provided in mM.

Table 2: Antifungal Activity

| Compound | Fungal Species | IC50 / MIC (µg/mL) | Reference |

| Pentachlorophenol | Aspergillus niger | Inhibitory effects observed | [3] |

| Pentachlorophenol | 16 fungal species | Varied fungistatic activity | [1] |

Table 3: Cytotoxicity (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,4,6-Triiodophenol (Bobel-24) | K562 | 14-50 | [5] |

| 2,4,6-Triiodophenol (Bobel-24) | Raji | 14-50 | [5] |

| 2,4,6-Triiodophenol (Bobel-24) | HL-60 | 14-50 | [5] |

| 2,4,6-Triiodophenol (Bobel-24) | Molt4 | 14-50 | [5] |

| Dichlorophen | A. calcoaceticus | 8 ± 6 | [8] |

Mechanisms of Action and Signaling Pathways

Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for many halogenated phenols is the uncoupling of oxidative phosphorylation. These molecules act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

Caption: Uncoupling of oxidative phosphorylation by halogenated phenols.

Induction of Apoptosis by Chlorinated Phenols

Chlorinated phenols can trigger apoptosis through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by oxidative and ER stress.

Caption: Apoptosis induction by chlorinated phenols via cellular stress.

Caspase-Independent Apoptosis by Iodinated Phenols

Some iodinated phenols, such as 2,4,6-triiodophenol, induce a form of apoptosis that does not rely on caspases. This pathway is also initiated at the mitochondria.

Caption: Caspase-independent apoptosis by iodinated phenols.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution

-

Sterile diluent (e.g., broth or DMSO)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the test compound dilutions, as well as to a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MTT Assay for Cytotoxicity (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Adherent or suspension cells

-

Complete cell culture medium

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add a small volume of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Conclusion

Chlorinated and iodinated phenols represent two important classes of halogenated compounds with a wide array of biological activities. Chlorinated phenols are potent antimicrobial and cytotoxic agents, primarily acting through the disruption of cellular energy metabolism and the induction of apoptosis. While their efficacy is well-established, their environmental and toxicological profiles necessitate careful consideration. Iodinated phenols are a less explored but promising group of compounds. Preliminary evidence suggests significant cytotoxic and pro-apoptotic activities, particularly against cancer cells, through distinct, caspase-independent mechanisms. Further research is warranted to fully elucidate the biological activities of a broader range of iodinated phenols, including their antimicrobial, antifungal, and antiviral potential, and to explore their therapeutic applications. The data and protocols presented in this guide provide a solid foundation for future investigations into these fascinating and biologically active molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Uncoupler - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. afirm-group.com [afirm-group.com]

- 6. mdpi.com [mdpi.com]

- 7. An evaluation of the antioxidant properties of iodinated radiographic contrast media: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. csun.edu [csun.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dichloro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthesis Pathway

The synthesis of 3,4-dichloro-2-iodophenol is proposed to proceed via the direct electrophilic iodination of the commercially available starting material, 3,4-dichlorophenol. The hydroxyl group is a strongly activating ortho-, para-director, making the positions adjacent (C2 and C6) and opposite (C5, which is already chlorinated) to it the most nucleophilic. The C2 position is sterically less hindered than the C6 position and is therefore the most probable site for substitution. The use of molecular iodine (I₂) activated by a silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver sulfate (Ag₂SO₄), in a non-polar solvent like dichloromethane (DCM) is recommended. The silver salt facilitates the formation of a more potent electrophilic iodine species and drives the reaction by precipitating the iodide byproduct as silver iodide (AgI).[1]

Caption: Proposed reaction scheme for the synthesis of this compound.

Data Presentation: Key Experimental Parameters

The following table summarizes the proposed reaction conditions and expected outcomes, extrapolated from similar iodination reactions of dichlorophenols.[1]

| Parameter | Proposed Value / Range | Notes |

| Starting Material | 3,4-Dichlorophenol | Commercially available. |

| Iodinating System | Iodine (I₂) / Silver Hexafluoroantimonate (AgSbF₆) | AgSbF₆ has shown the highest yield and regioselectivity in analogous reactions.[1] Ag₂SO₄ is a less expensive, viable alternative.[1] |

| Stoichiometry | 3,4-Dichlorophenol: 1.0 eq.Iodine: 1.1 eq.AgSbF₆: 1.1 eq. | A slight excess of the iodinating agent is used to ensure complete conversion of the starting material. |

| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended to prevent side reactions. |

| Temperature | Room Temperature (20-25 °C) | The reaction is expected to proceed efficiently at ambient temperature. |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |

| Expected Yield | 60 - 85% | Based on yields obtained for the ortho-iodination of 3,5-dichlorophenol under similar conditions.[1] |

| Proposed Purification | Column Chromatography | Silica gel chromatography using a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient) should effectively separate the product from isomers and impurities. |

Experimental Protocol

This protocol details the proposed methodology for the synthesis of this compound.

3.1 Materials and Equipment

-

3,4-Dichlorophenol (1.0 eq.)

-

Iodine (I₂, 1.1 eq.)

-

Silver Hexafluoroantimonate (AgSbF₆, 1.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

3.2 Synthesis Procedure

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,4-dichlorophenol (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).

-

To the stirred solution, add silver hexafluoroantimonate (1.1 eq.) followed by iodine (1.1 eq.). The reaction mixture will likely turn dark and heterogeneous due to the formation of silver iodide.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or by analyzing aliquots via GC-MS. The reaction is complete upon consumption of the starting material (typically 1-24 hours).

3.3 Work-up and Purification

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine. Stir until the organic layer becomes colorless or pale yellow.

-

Filter the mixture through a pad of celite to remove the precipitated silver iodide (AgI) and other insoluble silver salts. Wash the filter cake with additional dichloromethane.

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the pure this compound.

Mandatory Visualizations

4.1 Experimental Workflow

Caption: Experimental workflow for the proposed synthesis of this compound.

4.2 Proposed Reaction Mechanism

References

Application Notes and Protocols for the Laboratory Synthesis of 3,4-Dichloro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals